An In-depth Technical Guide to 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS No. 1070-65-1)
An In-depth Technical Guide to 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS No. 1070-65-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-6-hydroxyoctanoic acid ethyl ester, with the CAS number 1070-65-1, is a key bifunctional molecule of significant interest in the realms of pharmaceutical and chemical synthesis.[1] Its structure, featuring a terminal chloro group, a secondary alcohol, and an ethyl ester, makes it a versatile intermediate, most notably as a chiral precursor in the synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, its critical role in the synthesis of α-lipoic acid, and essential safety and handling procedures.
Chemical and Physical Properties
8-Chloro-6-hydroxyoctanoic acid ethyl ester is an organochlorine compound that presents as a valuable building block in organic synthesis.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1070-65-1 | [1][2] |
| Molecular Formula | C₁₀H₁₉ClO₃ | [1][2] |
| Molecular Weight | 222.71 g/mol | [1][2] |
| IUPAC Name | ethyl 8-chloro-6-hydroxyoctanoate | [2] |
| Solubility | Moderate aqueous solubility (1–5 mg/mL) | [1] |
| Stability | Stable at room temperature. Its precursor, 8-chloro-6-oxo-octanoic acid ethyl ester, requires storage at +4°C. | [1] |
Spectroscopic Data:
The structural confirmation of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is typically achieved through a combination of spectroscopic methods.
-
¹H NMR (400MHz, CDCl₃): δ 4.14 (d, J=7.1Hz, 1H), 3.86 (dtd, J=12.2, 5.9, 5.5, 3.5Hz, 1H), 3.78–3.56 (m, 2H), 2.33 (td, J=7.4, 1.3Hz, 2H), 1.95 – 1.81 (m, 2H), 1.78 – 1.65 (m, 2H), 1.63 – 1.49 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).[3]
-
¹³C NMR: Characteristic peaks would be expected for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbon bearing the chlorine atom, and the various methylene carbons of the octanoic acid backbone, as well as the ethyl group of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong C=O stretching vibration, typically in the region of 1750-1735 cm⁻¹, and C-O stretching vibrations in the 1300-1000 cm⁻¹ range.[4]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]
Synthesis and Purification
The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry of the final product.
Chemical Synthesis: Reduction of Ethyl 8-chloro-6-oxooctanoate
A common and straightforward method for the synthesis of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester involves the reduction of its corresponding ketone, ethyl 8-chloro-6-oxooctanoate.
Workflow for Chemical Synthesis:
Caption: Chemical synthesis of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester.
Detailed Protocol:
-
Preparation of Ethyl 8-chloro-6-oxooctanoate: In a reaction vessel, under an inert atmosphere, a solution of ethyl 6-chloro-6-oxohexanoate in a suitable solvent (e.g., dichloroethane) is treated with a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[5] Ethylene gas is then bubbled through the reaction mixture.[5]
-
Reduction to the Alcohol: The resulting ethyl 8-chloro-6-oxooctanoate is then reduced to the corresponding alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[6] The reaction is typically carried out at a controlled temperature, often between 0-5°C.[6]
-
Workup and Purification: After the reaction is complete, the mixture is quenched, and the pH is adjusted. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.[6] Purification can be achieved by vacuum distillation or column chromatography.[7]
Enzymatic Resolution for Chiral Synthesis
For applications where a specific enantiomer of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is required, enzymatic resolution of the racemic mixture is a highly effective strategy. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the two.
Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester.
Detailed Protocol:
-
Reaction Setup: The racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester is dissolved in a suitable solvent system, which can be an organic solvent or a biphasic system.[1]
-
Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate, are added to the reaction mixture.[8] The reaction is typically stirred at a controlled temperature.[9]
-
Monitoring and Workup: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the enantiomeric excess.[9] Once the desired conversion is reached, the enzyme is filtered off.
-
Separation and Purification: The resulting mixture, containing one enantiomer as the acylated ester and the other as the unreacted alcohol, can be separated by column chromatography to yield the enantiomerically pure products.[8]
Application in the Synthesis of α-Lipoic Acid
The primary and most significant application of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is as a key intermediate in the synthesis of α-lipoic acid.[1] This synthesis typically involves the conversion of the hydroxy and chloro functionalities into the characteristic dithiolane ring of α-lipoic acid.
Synthetic Pathway to α-Lipoic Acid:
Caption: Synthesis of α-Lipoic Acid from 8-Chloro-6-hydroxyoctanoic acid ethyl ester.
Mechanistic Insights:
-
Chlorination: The hydroxyl group at the C6 position is first converted into a leaving group, typically a chloride, to generate ethyl 6,8-dichlorooctanoate.[10] This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[10]
-
Dithiolane Ring Formation: The resulting dichloroester is then reacted with a source of sulfur, such as sodium disulfide (Na₂S₂) or sodium hydrosulfide (NaSH), to form the five-membered dithiolane ring.[11] This step proceeds via nucleophilic substitution of the two chloride ions.
-
Hydrolysis: Finally, the ethyl ester is hydrolyzed, typically under basic conditions followed by acidification, to yield α-lipoic acid.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Chloro-6-hydroxyoctanoic acid ethyl ester.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[13]
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.[12] In cases of potential for significant exposure, a full-body chemical-resistant suit may be necessary.[14]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[15] If ventilation is inadequate, a respirator with an appropriate cartridge should be used.[16]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Toxicology:
Detailed toxicological data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester is limited. However, as an organochlorine compound, it should be handled with care. The precursor, ethyl 8-chlorooctanoate, is classified as harmful to aquatic life with long-lasting effects.[17]
Conclusion
8-Chloro-6-hydroxyoctanoic acid ethyl ester is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the production of the therapeutically important antioxidant, α-lipoic acid. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for its effective and responsible use in research and drug development.
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